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Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-(Diisopropylamino)amylamine, also known by its IUPAC name N',N'-di(propan-2-

yl)pentane-1,5-diamine.[1] Designed for researchers, scientists, and professionals in drug

development, this document delves into the practical and theoretical aspects of Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS) as applied to the structural elucidation of this diamine. The methodologies and

interpretations presented herein are grounded in established scientific principles to ensure

accuracy and reliability.

Molecular Structure and Overview
5-(Diisopropylamino)amylamine is a diamine with a molecular formula of C₁₁H₂₆N₂ and a

molecular weight of 186.34 g/mol .[1][2] Its structure features a five-carbon pentane chain with

a primary amine at one terminus and a tertiary amine, substituted with two isopropyl groups, at

the other. This unique arrangement of a primary and a sterically hindered tertiary amine

influences its chemical reactivity and spectroscopic properties.

Caption: Molecular structure of 5-(Diisopropylamino)amylamine.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1334337?utm_src=pdf-interest
https://www.benchchem.com/product/b1334337?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Diisopropylamino_amylamine
https://www.benchchem.com/product/b1334337?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Diisopropylamino_amylamine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds000708
https://www.benchchem.com/product/b1334337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-(Diisopropylamino)amylamine will be characterized by

absorptions corresponding to N-H, C-N, and C-H vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
A plausible method for obtaining the IR spectrum is through Attenuated Total Reflectance (ATR)

Fourier Transform Infrared (FTIR) spectroscopy, a technique suitable for liquid samples.

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1]

Methodology:

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Apply a small drop of neat 5-(Diisopropylamino)amylamine liquid directly onto the ATR

crystal.

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectral Data and Interpretation
The following table summarizes the expected characteristic infrared absorption bands for 5-
(Diisopropylamino)amylamine. These predictions are based on established group

frequencies and data from similar molecules like diisopropylamine and amylamine.[3][4][5]
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3380 - 3250 Medium, broad

N-H stretch

(asymmetric &

symmetric)

Primary Amine (-NH₂)

2960 - 2850 Strong C-H stretch
Alkyl groups (CH,

CH₂, CH₃)

1650 - 1580 Medium N-H bend (scissoring) Primary Amine (-NH₂)

1470 - 1450 Medium

C-H bend

(scissoring/asymmetri

c)

Alkyl groups (CH₂,

CH₃)

1385 - 1365 Medium
C-H bend (symmetric,

gem-dimethyl)
Isopropyl groups

1200 - 1020 Medium C-N stretch
Tertiary and Primary

Amines

900 - 650 Broad N-H wag Primary Amine (-NH₂)

The presence of a primary amine will be clearly indicated by the two N-H stretching bands in

the 3380-3250 cm⁻¹ region and the N-H bending vibration around 1650-1580 cm⁻¹. The strong

C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N

stretching vibrations are typically found in the fingerprint region and can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments

within a molecule, allowing for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:
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Dissolve approximately 5-10 mg of 5-(Diisopropylamino)amylamine in about 0.6-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard proton spectrum. The chemical shifts are reported in parts per

million (ppm) relative to TMS (δ 0.00).

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts are reported in

ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16) or TMS.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-(Diisopropylamino)amylamine in CDCl₃ is detailed

below. Chemical shifts are estimated based on the analysis of similar structures.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.9 - 3.1 Septet 2H -CH(CH₃)₂

~ 2.6 - 2.7 Triplet 2H -CH₂-NH₂

~ 2.3 - 2.4 Triplet 2H -N(iPr)₂-CH₂-

~ 1.4 - 1.6 Multiplet 4H -CH₂-CH₂-CH₂-

~ 1.2 - 1.3 Singlet (broad) 2H -NH₂

~ 0.9 - 1.0 Doublet 12H -CH(CH₃)₂

Interpretation:

The most downfield proton signals are those adjacent to the nitrogen atoms.
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The methine protons of the isopropyl groups are expected to appear as a septet due to

coupling with the twelve methyl protons.

The methyl protons of the isopropyl groups will appear as a doublet.

The methylene groups of the pentane chain will exhibit triplet or multiplet patterns depending

on their proximity to the nitrogen atoms and each other.

The primary amine protons often appear as a broad singlet and their chemical shift can be

concentration and temperature dependent.

Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum is summarized in the following table.

Chemical Shift (δ, ppm) Assignment

~ 50 - 55 -CH(CH₃)₂

~ 48 - 52 -N(iPr)₂-CH₂-

~ 42 - 45 -CH₂-NH₂

~ 32 - 35 -CH₂-CH₂-NH₂

~ 25 - 28 -CH₂-CH₂-CH₂-

~ 20 - 22 -CH(CH₃)₂

Interpretation:

The carbon atoms directly bonded to nitrogen atoms will be the most deshielded and appear

at higher chemical shifts.

The carbons of the isopropyl groups will have distinct signals for the methine and methyl

carbons.

The three methylene carbons of the pentane backbone will have unique chemical shifts.
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¹H NMR Environments

¹³C NMR Environments

Ha: -CH(CH₃)₂ Hg: -CH(CH₃)₂J-coupling

Hb: -CH₂-NH₂

Hd, He: -CH₂-CH₂-CH₂-J-coupling

Hc: -N(iPr)₂-CH₂- J-coupling

Hf: -NH₂

Ca: -CH(CH₃)₂

Cb: -N(iPr)₂-CH₂-

Cc: -CH₂-NH₂

Cd: -CH₂-CH₂-NH₂

Ce: -CH₂-CH₂-CH₂-

Cf: -CH(CH₃)₂

Click to download full resolution via product page

Caption: Predicted NMR structural correlations.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a

gas chromatograph-mass spectrometer (GC-MS).

Methodology:

Introduce a small amount of the sample into the ion source, typically after separation by gas

chromatography.

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and

fragmentation.

Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation
Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the

molecular weight of the compound, which is 186.34. Therefore, the nominal mass peak should

appear at m/z 186.

Major Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-

cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results

in the formation of a stable, resonance-stabilized iminium ion.

Alpha-cleavage at the tertiary amine:

Loss of a propyl group (-C₃H₇) from the pentyl chain would lead to a fragment at m/z 143.

Loss of a methyl group from an isopropyl substituent would result in a fragment at m/z

171.
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Cleavage resulting in the formation of the diisopropyl iminium ion would yield a prominent

peak at m/z 100.

Alpha-cleavage at the primary amine:

Cleavage of the C-C bond between the first and second carbons of the pentyl chain would

produce a fragment at m/z 30 ([CH₂=NH₂]⁺).

The base peak in the mass spectrum is likely to be one of the stable iminium ions formed

through alpha-cleavage, with m/z 100 being a strong candidate.

m/z Predicted Fragment Ion

186 [C₁₁H₂₆N₂]⁺ (Molecular Ion)

171 [M - CH₃]⁺

143 [M - C₃H₇]⁺

100 [(iPr)₂N=CH₂]⁺

30 [CH₂=NH₂]⁺

Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a complementary and powerful

toolkit for the structural elucidation and confirmation of 5-(Diisopropylamino)amylamine. This

guide outlines the expected spectral features and provides standardized protocols for data

acquisition. While the NMR and MS data presented are predictive, they are based on sound

chemical principles and provide a robust framework for interpreting experimental results.

Researchers working with this compound can use this guide to aid in the verification of its

identity and purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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